1-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(Pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is an intriguing chemical compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates:
Step 1: Synthesis of the piperidine-4-carboxamide backbone through amide coupling reactions.
Step 2: Introduction of the thiophene group via a substitution reaction with an appropriate thiophene precursor.
Step 3: Incorporation of the pyrrolidine sulfonyl moiety through sulfonylation reactions using reagents like sulfonyl chlorides or sulfonic acids.
Industrial Production Methods: Industrial-scale production may utilize automated batch or continuous flow reactors to ensure efficient and reproducible synthesis. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Utilizing reducing agents such as lithium aluminium hydride.
Substitution: Reactions with nucleophiles or electrophiles to modify specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed: The major products from these reactions can vary, including oxidized, reduced, or substituted derivatives that retain or modify the core structure of the compound.
Scientific Research Applications
1-(Pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide has diverse applications, such as:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or modulator of biological pathways.
Medicine: Explored for therapeutic uses due to its potential pharmacological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways involved in cellular processes, such as signaling cascades or metabolic routes.
Comparison with Similar Compounds
Similar Compounds: Compounds with structural similarities include:
Pyrrolidinyl sulfonamides: Such as pyrrolidinyl sulfonyl phenyl derivatives.
Thiophene-containing piperidines: Like N-(2-thiophenyl)piperidine derivatives.
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c20-16(17-8-5-15-4-3-13-23-15)14-6-11-19(12-7-14)24(21,22)18-9-1-2-10-18/h3-4,13-14H,1-2,5-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXYUKRVGDNAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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